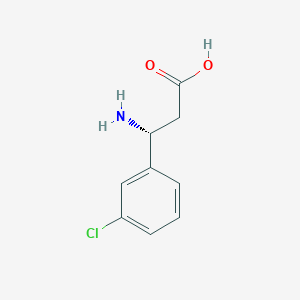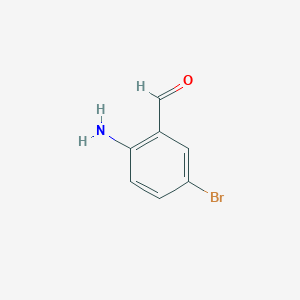
2-Amino-5-bromobenzaldehyde
Overview
Description
2-Amino-5-bromobenzaldehyde is a chemical compound with the empirical formula C7H6BrNO . It has a molecular weight of 200.03 and is typically found in solid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 200.033 Da, and the monoisotopic mass is 198.963272 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.7±0.1 g/cm3 . The boiling point is predicted to be 290.3±25.0 °C , and the melting point is between 75-77°C .Scientific Research Applications
Organic Synthesis
Synthesis of Chelating Ligands : Nitration of 3-bromobenzaldehyde followed by sodium dithionite reduction provides 5-bromo-2-aminobenzaldehyde, which undergoes Friedländer condensation to afford bidentate and tridentate 6-bromoquinoline derivatives (Hu, Zhang, & Thummel, 2003).
Synthesis of Schiff Bases : A reaction involving para-bromobenzaldehyde or para-methoxy benzaldehyde with 5-methyl pyrazole-3-amino leads to Schiff bases, which are potential candidates for drug development (Azzawi & Hussein, 2022).
Palladium-Catalyzed Reactions : Studies have demonstrated the use of 2-bromobenzaldehyde in palladium-catalyzed reactions for synthesizing various organic compounds, highlighting its versatility in organic synthesis (Cho et al., 1997; Cho et al., 2009; Cho et al., 2004; Ghosh & Ray, 2017).
Medicinal Chemistry
Synthesis of Amino Alcohols : 5-bromo-2-dimethylaminobenzaldehyde is used to synthesize chiral amino alcohol ligands, showing potential in chiral solvating applications (Yuan-yuan, 2011).
Development of Antimicrobial Agents : Research into synthesizing new aminobenzylated Mannich bases from 3-bromobenzaldehyde has shown promise in developing antimicrobial agents (Nimavat, Popat, Vasoya, & Joshi, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYZWJMZASVGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634642 | |
| Record name | 2-Amino-5-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-57-0 | |
| Record name | 2-Amino-5-bromobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-Amino-5-bromobenzaldehyde?
A1: [] One notable synthesis pathway utilizes a copper(I)/2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) catalyst system for the air oxidation of 2-Amino-5-bromobenzyl alcohol to produce this compound. This method is considered advantageous due to its reliance on air as the oxidant, highlighting its potential for green chemistry applications. []
Q2: How does this compound behave under acidic conditions?
A2: [] In acidic conditions, this compound undergoes self-condensation, resulting in a complex tricyclic structure. This product, characterized as 6,14,22-tribromo-19-ethoxy-2,10,18-triazahexacyclo[18.4.0.0 2,11 .0 3,18 .0 4,9 .0 12,17 ]tetracosa-1(24),4(9),5,7,12(17),13,15,20,22-nonaene monohydrate, forms specifically when the reaction occurs in ethanol. [] This unique reactivity highlights the potential of this compound as a precursor for more complex heterocyclic systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



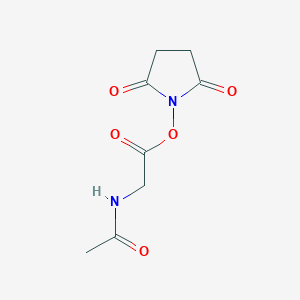
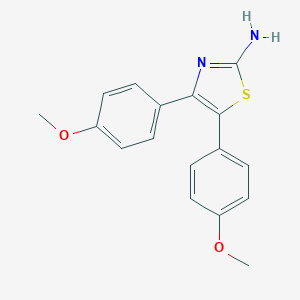
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)
![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)


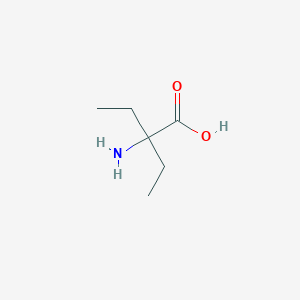
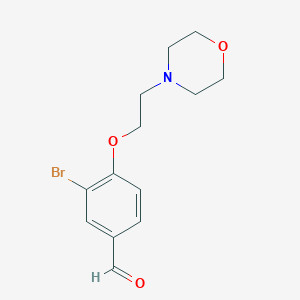

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)
